

Application Notes: The Use of Tetrahydromyrcenol in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrahydromyrcenol**

Cat. No.: **B1206841**

[Get Quote](#)

Introduction

Tetrahydromyrcenol is a widely utilized synthetic aroma chemical prized for its fresh, powerful, and stable citrus-lime character, complemented by soft floral and herbal undertones. [1] Its chemical stability and pleasant olfactory profile make it a versatile ingredient in a broad range of scented products, including fine fragrances, soaps, detergents, shampoos, and deodorants.[1][2][3][4] These application notes provide researchers and formulators with essential data and protocols for incorporating **Tetrahydromyrcenol** into fragrance formulations.

Chemical and Physical Properties

Tetrahydromyrcenol, chemically known as 2,6-dimethyloctan-2-ol, is a colorless liquid with excellent stability, particularly in alkaline media, making it highly suitable for soap and detergent fragrances.[1][3][5] Its moderate volatility contributes to a sustained release of its aroma, enhancing the longevity of a fragrance.[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O	[5][6][7][8]
Molecular Weight	158.28 g/mol	[5][6][9]
CAS Number	18479-57-7	[5][6][8][9]
Appearance	Colorless to slightly yellowish liquid	[5][7]
Odor Profile	Fresh, citrus, lime-like, with floral (lily) and sweet notes	[3][8][9][10]
Boiling Point	197.00 to 201.00 °C	[9]
Flash Point	~72 °C (161.6 °F)	[5][11][12]
Specific Gravity	0.822 - 0.830 @ 20°C	[9]
Refractive Index	1.431 - 1.438 @ 20°C	[5][9]
Solubility	Soluble in organic solvents; insoluble in water	[4][7]
Vapor Pressure	0.0718 mmHg @ 20°C	[5]
Log P	3.5 - 3.56	[5][8]

Safety and Regulatory Information

Tetrahydromyrcenol is considered to have a low potential for irritation and allergies, making it suitable for a wide array of consumer products, including those for sensitive skin.[1] It is compliant with international regulatory standards for fragrance ingredients.[1] A toxicological and dermatological review has been conducted, supporting its use as a fragrance ingredient. [13]

Metric	Value / Observation	Reference
GHS Classification	Not classified as hazardous by the majority of notifiers.	[6]
Acute Oral LD50 (Rats)	> 5 g/kg	[7]
Acute Dermal LD50 (Rabbits)	> 5 g/kg	[7]
Skin Irritation	Causes skin irritation.	[11][14]
Eye Irritation	Causes serious eye irritation.	[11][14]
IFRA Status	Permitted for use in fragrances according to IFRA standards.	[6]

Experimental Protocols for Fragrance Formulation Studies

The following protocols are designed to guide the evaluation of fragrance formulations containing **Tetrahydromyrcenol**.

Protocol 1: Fragrance Stability Testing

This protocol assesses the stability of a fragrance formulation under various environmental stresses.[15][16] Stability is evaluated based on changes in color, odor, pH, and physical integrity.[17]

1. Sample Preparation:

- Prepare three sets of samples of the final fragrance formulation in the intended final packaging.
- Prepare one control sample stored at optimal conditions (room temperature, protected from light).

2. Accelerated Stability Testing (Heat):

- Place one set of samples in a stability oven at an elevated temperature (e.g., 45°C) for a period of up to three months.[17] This is intended to predict a shelf life of approximately two years at room temperature.[17]

- Evaluate samples for any changes in color, clarity, and scent profile at specified intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

3. Light Exposure Testing:

- Expose a second set of samples to controlled UV and visible light in a light cabinet.[15] This is crucial for products in transparent packaging.
- Monitor for changes in color and fragrance character weekly for one month.

4. Freeze-Thaw Cycle Testing:

- Subject the third set of samples to repeated cycles of freezing and thawing to assess their resilience to temperature fluctuations during transport and storage.[15][17]
- A typical cycle involves storing samples at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[17]
- Conduct at least three complete cycles, evaluating the product for physical changes like phase separation or crystallization after each cycle.[17]

5. Data Analysis:

- At each time point, compare the test samples to the control sample.
- Record all observations, including changes in color (spectrophotometry can be used for quantitative data), odor (sensory panel evaluation), pH, and viscosity.[15]

[Click to download full resolution via product page](#)

```
// Nodes A[label="Sample Preparation\n(Formulation in Final Packaging)", fillcolor="#F1F3F4", fontcolor="#202124"];  
B[label="Control Sample\n(Room Temp, Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Accelerated Testing\n(45°C Oven)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Light Exposure\n(UV/Vis Cabinet)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Freeze-Thaw Cycle\n(-10°C / 25°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Periodic Evaluation\n(Color, Odor, pH, Viscosity)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Data Analysis & Comparison to Control", fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Edges A -> {B, C, D, E} [color="#202124"]; {C, D, E} -> F [color="#202124"]; {F, B} -> G [color="#202124"]; }
```

Caption: Diagram 1: Workflow for fragrance stability testing.

Protocol 2: Sensory Evaluation

Sensory evaluation is critical for understanding the olfactory characteristics of a fragrance.[18] A common and effective method is the triangle test, used to determine if a perceptible difference exists between two samples.[19]

1. Objective: To determine if a modification in the formulation (e.g., change in **Tetrahydromyrcenol** concentration) results in a perceivable difference in scent.

2. Panelist Selection:

- Select a panel of at least 15-30 trained or screened individuals.
- Ensure panelists are in a quiet, odor-free environment.

3. Sample Presentation:

- For each panelist, present three samples (e.g., on blotter strips), where two are identical (A) and one is different (B).
- The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).

4. Evaluation Procedure:

- Instruct panelists to smell each sample in the order presented.
- Ask them to identify the sample that is different from the other two.

5. Data Analysis:

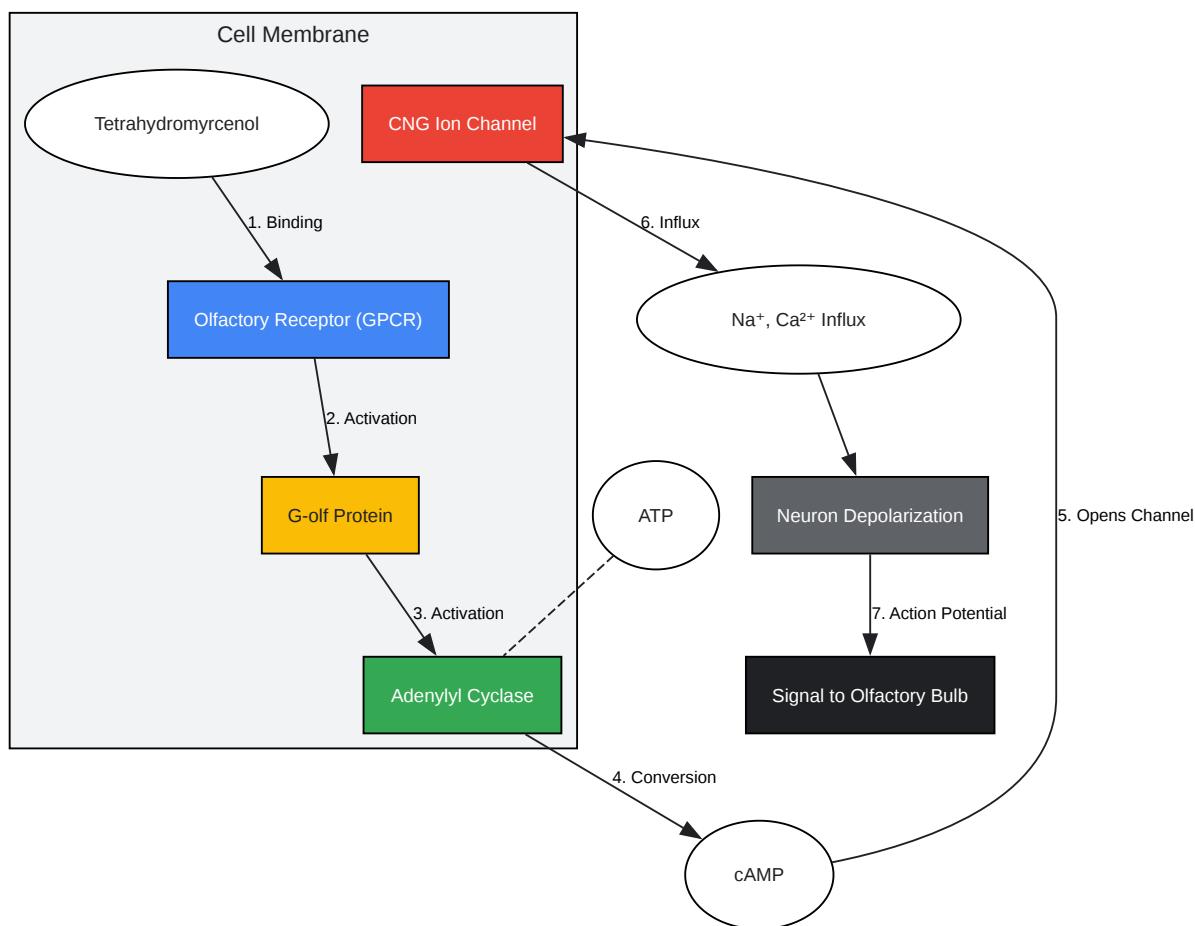
- Tally the number of correct identifications.
- Use statistical tables for triangle tests to determine if the number of correct answers is statistically significant, which would indicate a perceivable difference between the fragrances.

[Click to download full resolution via product page](#)

```
// Nodes A[label="Panelist Presented with 3 Coded Samples\n(e.g., A, A, B)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Panelist Smells Each Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Panelist Identifies the 'Odd' Sample", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Record Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Compile All Panelist Responses", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Statistical Analysis\n(Is the result significant?)", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges A -> B[color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"];  
}
```

Caption: Diagram 2: Protocol for a triangle test sensory evaluation.

Protocol 3: Olfactory Signaling Pathway


The perception of **Tetrahydromyrcenol**, like any odorant, begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a G-protein coupled receptor (GPCR) signaling cascade.[20][21][22]

Mechanism of Action:

- Binding: An odorant molecule (e.g., **Tetrahydromyrcenol**) binds to a specific Olfactory Receptor (OR), which is a type of GPCR.[20][21]
- G-Protein Activation: This binding activates an associated G-protein (specifically G-olf).[21] The G-protein releases its GDP and binds GTP, becoming active.[20]
- Adenylyl Cyclase Activation: The activated G-olf subunit moves along the membrane and activates the enzyme adenylyl cyclase.[21][23]
- cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a secondary messenger.[20][21]

- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[20][21][22]
- Depolarization: The opening of these channels allows an influx of positive ions (Na^+ and Ca^{2+}), depolarizing the olfactory receptor neuron.[21][23]
- Signal Transmission: If the depolarization reaches a threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[21][23]

Diagram 3: Olfactory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Diagram 3: The G-protein mediated olfactory signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydromyrcenol – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]
- 2. tetrahydromyrcenol, 18479-57-7 [thegoodsentscompany.com]
- 3. De Monchy Aromatics tetrahydromyrcenol [demonchyaromatics.com]
- 4. specialchem.com [specialchem.com]
- 5. ScenTree - Tetrahydromyrcenol (CAS N° 18479-57-7) [scentree.co]
- 6. Tetrahydromyrcenol | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. iff.com [iff.com]
- 9. aacipl.com [aacipl.com]
- 10. Tetrahydromyrcenol | The Fragrance Conservatory [fragranceconservatory.com]
- 11. vigon.com [vigon.com]
- 12. symrise.com [symrise.com]
- 13. Fragrance material review on tetrahydromyrcenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. finefrag.com [finefrag.com]
- 15. iltusa.com [iltusa.com]
- 16. mlapbotanicals.com [mlapbotanicals.com]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. parfums-de-grasse.com [parfums-de-grasse.com]
- 19. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 20. Reactome | Olfactory Signaling Pathway [reactome.org]
- 21. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- To cite this document: BenchChem. [Application Notes: The Use of Tetrahydromyrcenol in Fragrance Formulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1206841#using-tetrahydromyrcenol-in-fragrance-formulation-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com